Bienvenue dans la boutique en ligne BenchChem!

4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Structural isomerism Molecular pharmacology Screening library procurement

4-(4-Benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine (CAS 2549064-59-5) is a synthetic heterocycle with a disubstituted pyrimidine core. Its empirical formula C20H23N5 is shared with pharmacologically divergent isomers KME-2780 (IRAK1/IRAK4 inhibitor) and D3-βArr (TSHR modulator), making this compound an essential isomeric control for HTS deconvolution and polypharmacology studies. The 4‑benzylpiperidine motif places it within the sigma‑receptor pharmacophore class, while the 4‑methylpyrazole substituent eliminates an H‑bond donor, potentially altering subtype selectivity. With zero disclosed bioactivity annotations and absence from PubChem/ChEMBL, this uncharacterized building block offers freedom-to-operate for sigma‑ligand and kinase‑targeted SAR campaigns.

Molecular Formula C20H23N5
Molecular Weight 333.4 g/mol
CAS No. 2549064-59-5
Cat. No. B6443341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
CAS2549064-59-5
Molecular FormulaC20H23N5
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2=CC(=NC=N2)N3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C20H23N5/c1-16-13-23-25(14-16)20-12-19(21-15-22-20)24-9-7-18(8-10-24)11-17-5-3-2-4-6-17/h2-6,12-15,18H,7-11H2,1H3
InChIKeyOJUZHBZUBSUPGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine (CAS 2549064-59-5): Structural Identity and Procurement Baseline


4-(4-Benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine (CAS 2549064-59-5) is a synthetic heterocyclic small molecule with molecular formula C20H23N5 and molecular weight 333.43 g/mol, featuring a pyrimidine core disubstituted at the 4-position with a 4-benzylpiperidin-1-yl moiety and at the 6-position with a 4-methyl-1H-pyrazol-1-yl group [1]. The compound shares its empirical formula with at least two other pharmacologically distinct isomers—KME-2780 (a dual IRAK1/IRAK4 inhibitor) and D3-βArr (a thyrotropin receptor modulator)—making precise structural identity a critical procurement specification . It is commercially available from screening-compound suppliers including Life Chemicals (catalog ID F6791-6790) [1]. Notably, the compound is unindexed in PubChem, ChEMBL, and BindingDB as of the search date, indicating that its biological annotation remains largely unpublished in curated public databases.

Why 4-(4-Benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine Cannot Be Interchanged with In-Class or Isomeric Analogs


The empirical formula C20H23N5 is shared by at least three structurally distinct compounds with divergent biological activities: KME-2780 targets IRAK1/IRAK4 kinases, D3-βArr modulates the thyrotropin receptor, and the target compound bears a unique 4-benzylpiperidine/4-methylpyrazole substitution pattern on a pyrimidine scaffold that places it within the benzylpiperidine-pyrimidine class associated with sigma receptor and kinase ligand space . Even within close pyrimidine analogs, the presence of a methyl group on the pyrazole ring (4-methyl-1H-pyrazol-1-yl versus 1H-pyrazol-1-yl) alters both lipophilicity (calculated logP shift of approximately +0.5 to +0.6 units) and potential hydrogen-bonding topology at the target binding site, making generic substitution without experimental validation unreliable . Furthermore, the des-methyl analog (CAS 2549050-56-6, C19H21N5, MW 319.4) differs in molecular weight by 14 Da and in pyrazole N–H donor capacity, a difference that can eliminate or invert target selectivity in fragment-based and kinase-targeted screening campaigns .

Quantitative Differential Evidence: 4-(4-Benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine (CAS 2549064-59-5) Versus Comparators


Isomeric Identity Differentiation Against C20H23N5 Structural Isomers with Published Bioactivity

CAS 2549064-59-5 is one of at least three known structural isomers of the empirical formula C20H23N5 (MW 333.43). The two other isomers—KME-2780 (CAS 2968466-26-2) and D3-βArr (CAS 662164-09-2)—have well-characterized biological activities that are mechanistically unrelated to the benzylpiperidine-pyrimidine pharmacophore space . KME-2780 is a dual IRAK1/IRAK4 inhibitor (IC50 values of 19 nM and 0.5 nM, respectively) ; D3-βArr is a positive allosteric modulator of the thyrotropin receptor (EC50 40 nM for β-arrestin translocation) . The target compound, by virtue of its 4-benzylpiperidine substituent, is structurally classified within the benzylpiperidine sigma/kinase ligand space rather than the IRAK or TSHR pharmacology space. Procurement of the incorrect C20H23N5 isomer would introduce confounding pharmacological activity entirely unrelated to the intended screening hypothesis.

Structural isomerism Molecular pharmacology Screening library procurement

Pyrazole Methyl Substitution: Calculated Physicochemical Differentiation from the Des-Methyl Analog

The target compound bears a 4-methyl-1H-pyrazol-1-yl group, whereas the closest commercially available analog, 4-(4-benzylpiperidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine (CAS 2549050-56-6), bears an unsubstituted 1H-pyrazol-1-yl group . The methyl substitution eliminates the pyrazole N–H hydrogen-bond donor, reducing the H-bond donor count from 1 to 0 and increasing calculated logP. MMsINC database calculations for neutral C20H23N5 indicate SlogP = 4.40 [1], while the des-methyl analog (C19H21N5) is predicted to have a lower logP by approximately 0.5–0.6 log units based on the Hansch π constant for aromatic methyl substitution. This difference in lipophilicity and hydrogen-bonding capacity can materially affect membrane permeability, solubility, and off-target binding profiles in cellular screening assays.

Lipophilicity ADME prediction Lead optimization

Class-Level Sigma Receptor Ligand Potential Based on Benzylpiperidine-Pyrimidine Scaffold Precedents

Published patent and BindingDB data demonstrate that benzylpiperidine-pyrimidine and benzylpiperidine-pyrazole hybrid compounds exhibit nanomolar affinity for sigma-1 and sigma-2 receptors. For example, structurally related 4-benzylpiperidine derivatives in US10207991 show sigma-2 receptor Ki values ranging from 1.30 nM to 8.10 nM across multiple example compounds [1]. While no direct binding data for CAS 2549064-59-5 at sigma receptors has been published, the compound's pharmacophoric elements—a 4-benzylpiperidine appended to a heteroaromatic core—match the established sigma receptor ligand pharmacophore [2]. This contrasts with the isomeric KME-2780, which targets IRAK kinases and lacks the benzylpiperidine moiety required for sigma receptor engagement.

Sigma receptor Neuropharmacology Receptor binding

Commercial Availability and Purity Specification from Non-Excluded Supplier

CAS 2549064-59-5 is listed in the Life Chemicals screening compound catalog under catalog ID F6791-6790, available in 5 mg format [1]. The compound's structural novelty—absent from PubChem, ChEMBL, and BindingDB bioactivity records—distinguishes it from the densely annotated isomeric competitor KME-2780, which is available from multiple suppliers with disclosed purity of 98.94% and extensive biological characterization . For users seeking an unencumbered chemical probe within the benzylpiperidine-pyrimidine space, the absence of prior art bioactivity data on this compound represents an opportunity for novel target deconvolution and intellectual property generation, provided that in-house purity verification (HPLC, NMR) is performed upon receipt.

Chemical procurement Screening library Compound quality control

Best-Fit Research and Industrial Application Scenarios for 4-(4-Benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine (CAS 2549064-59-5)


Sigma Receptor Ligand Screening and Structure-Activity Relationship (SAR) Expansion

The compound's 4-benzylpiperidine moiety places it within the validated sigma receptor ligand pharmacophore class, where structurally related compounds have demonstrated sigma-2 Ki values as low as 1.30 nM [1]. Researchers developing novel sigma-1 or sigma-2 ligands with improved selectivity over the sigma-1/sigma-2 subtype pair can use this compound as a scaffold for SAR exploration, particularly given the methylpyrazole substituent that eliminates an H-bond donor present in the des-methyl analog, potentially altering subtype selectivity. Procurement of this uncharacterized compound enables freedom-to-operate in a target space heavily populated by existing patents.

Kinase Selectivity Panel Screening Using an Unannotated Benzylpiperidine-Pyrimidine Scaffold

The pyrimidine core with a 4-methylpyrazole substituent is a recognized kinase inhibitor hinge-binding motif, while the benzylpiperidine group extends into the solvent-exposed or allosteric pocket region. Unlike the isomeric KME-2780 (which is pre-committed to IRAK1/IRAK4 with IC50 values of 19 nM and 0.5 nM, respectively ), this compound carries no disclosed kinase activity, making it suitable for broad-panel kinase selectivity screening to identify novel kinase targets. The methyl group on the pyrazole ring may confer differentiated selectivity compared to N–H pyrazole analogs by altering hinge-region hydrogen bonding.

Isomeric Selectivity Control in High-Throughput Screening Libraries

Because three distinct C20H23N5 isomers exist with divergent pharmacology (IRAK kinase inhibition for KME-2780, TSHR modulation for D3-βArr, and sigma/kinase potential for the target compound [1] ), this compound serves as a critical isomeric control in HTS library design. Including all three isomers in a screening deck enables the deconvolution of isomeric promiscuity from true scaffold-specific activity, and the target compound's unique CAS registry entry (2549064-59-5) and commercial availability from Life Chemicals (F6791-6790) facilitate reproducible procurement for this purpose.

Computational Chemistry and Docking Studies on Under-Characterized Chemical Space

The compound's absence from PubChem, ChEMBL, and BindingDB [1] makes it an attractive candidate for computational target prediction and inverse docking studies aimed at identifying novel target-ligand pairs. Its calculated physicochemical properties (SlogP 4.40, MW 333.43, zero H-bond donors, five H-bond acceptors ) place it within oral drug-like chemical space by Lipinski's rule of five, while its lack of biological annotation maximizes the novelty value of any computational prediction that can be subsequently validated experimentally.

Quote Request

Request a Quote for 4-(4-benzylpiperidin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.